
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxy-N-(p-tolyl)benzamide
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Overview
Description
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxy-N-(p-tolyl)benzamide: is a synthetic organic compound characterized by the presence of a benzamide group, a thiophene ring with a dioxido substituent, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxy-N-(p-tolyl)benzamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur-containing precursors.
Introduction of the Dioxido Group: The thiophene ring is oxidized to introduce the dioxido group, often using oxidizing agents such as hydrogen peroxide or peracids.
Formation of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Ethoxylation: The ethoxy group is introduced via an etherification reaction, often using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially modifying the thiophene ring or the benzamide group.
Reduction: Reduction reactions can target the dioxido group, converting it back to a thiophene ring.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
Oxidation Products: Modified thiophene derivatives.
Reduction Products: Thiophene ring without the dioxido group.
Substitution Products: Compounds with different substituents replacing the ethoxy group.
Scientific Research Applications
Chemistry
In chemistry, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxy-N-(p-tolyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins, nucleic acids, and other biomolecules.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. Researchers may explore its potential as a therapeutic agent, examining its efficacy and safety in various disease models.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings. Its chemical stability and reactivity make it suitable for incorporation into various industrial processes.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxy-N-(p-tolyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-isopropoxy-N-(p-tolyl)benzamide
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methoxy-N-(p-tolyl)benzamide
- N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-(pyrrolidin-1-ylsulfonyl)-N-(p-tolyl)benzamide
Uniqueness
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-ethoxy-N-(p-tolyl)benzamide is unique due to its specific combination of functional groups. The presence of the ethoxy group, in particular, distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-ethoxy-N-(4-methylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-3-25-19-10-6-16(7-11-19)20(22)21(17-8-4-15(2)5-9-17)18-12-13-26(23,24)14-18/h4-13,18H,3,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKFUDSEMONSIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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